molecular formula C14H23NO4 B570394 tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate CAS No. 196085-84-4

tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cat. No.: B570394
CAS No.: 196085-84-4
M. Wt: 269.341
InChI Key: DPNRMEJBKMQHMC-WDEREUQCSA-N
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Description

tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is an organic compound that belongs to the class of tert-butyl esters. This compound is characterized by its unique structure, which includes a dioxane ring and a cyanomethyl group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate typically involves the reaction of tert-butyl acetate with a suitable precursor under controlled conditions. One common method involves the use of bis(trifluoromethanesulfonyl)imide as a catalyst in the presence of tert-butyl acetate, which facilitates the formation of the tert-butyl ester . The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing the formation of specific products. The dioxane ring and cyanomethyl group play crucial roles in its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl acetate
  • tert-Butyl peresters
  • tert-Butyl carbamates

Uniqueness

tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is unique due to its combination of a dioxane ring and a cyanomethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high solubility and reduced aggregation .

Properties

IUPAC Name

tert-butyl 2-[(4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6,8-9H2,1-5H3/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNRMEJBKMQHMC-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C[C@@H](O1)CC(=O)OC(C)(C)C)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80741404
Record name tert-Butyl [(4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196085-84-4
Record name tert-Butyl [(4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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